2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline
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Overview
Description
2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline is a complex organic compound featuring a quinoxaline core linked to a piperidine ring, which is further substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as 1-methyl-1H-pyrazole, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions.
Synthesis of the Piperidine Ring: The piperidine ring can be constructed via hydrogenation of pyridine derivatives or through cyclization of appropriate amines and aldehydes.
Coupling of Pyrazole and Piperidine: The pyrazole and piperidine units are then coupled using carbonylation reactions, often employing reagents like phosgene or its derivatives.
Formation of the Quinoxaline Core: The quinoxaline core is synthesized through condensation reactions involving o-phenylenediamine and 1,2-dicarbonyl compounds.
Final Coupling: The final step involves coupling the quinoxaline core with the pyrazole-piperidine intermediate using amide bond formation techniques, typically employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the quinoxaline core using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoxaline core, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and piperidine rings.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets, including enzymes and receptors.
Medicine
Medically, the compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific molecular targets in the body.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of 2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and quinoxaline moieties can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[2-(1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline: Lacks the methyl group on the pyrazole ring.
2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzoxazole: Contains a benzoxazole core instead of quinoxaline.
2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]pyridine: Contains a pyridine core instead of quinoxaline.
Uniqueness
The uniqueness of 2-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline lies in its combination of a quinoxaline core with a pyrazole-piperidine moiety. This structure provides a unique set of chemical and biological properties, making it a versatile compound for various applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.
Properties
IUPAC Name |
[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-22-12-13(10-20-22)17-8-4-5-9-23(17)18(24)16-11-19-14-6-2-3-7-15(14)21-16/h2-3,6-7,10-12,17H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXUSGWNGGFJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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